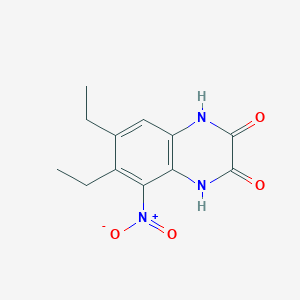
3-Phenyl-2-thiophenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-thiophenamine is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position and a phenyl group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of an α-methylene carbonyl compound, an α-cyano ester, and sulfur.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent.
Fiesselmann Synthesis: This method involves the condensation of ynones or ynoates with 2-mercapto acetate.
Industrial Production Methods: Industrial production of this compound often involves the Gewald reaction due to its efficiency and scalability. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-2-thiophenamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-thiophenamine involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways.
Comparación Con Compuestos Similares
3-Phenyl-2-thiophenamine can be compared with other thiophene derivatives:
2-Aminothiophene: Similar in structure but lacks the phenyl group, which affects its electronic properties and reactivity.
3-Phenylthiophene: Lacks the amino group, which reduces its biological activity compared to this compound.
2,3-Diphenylthiophene: Contains an additional phenyl group, which increases its steric hindrance and affects its reactivity.
Uniqueness: this compound is unique due to the presence of both amino and phenyl groups, which confer distinct electronic properties and biological activities .
Propiedades
Número CAS |
183676-86-0 |
|---|---|
Fórmula molecular |
C10H9NS |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
3-phenylthiophen-2-amine |
InChI |
InChI=1S/C10H9NS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 |
Clave InChI |
AFZWJZAKURZWSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)

![Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)




![5-[(3-Phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8291061.png)


![3-[6-(4-Trifluoromethoxy-phenylamino)-pyrimidin-4-yl]-benzoic acid](/img/structure/B8291080.png)
